molecular formula C13H25ClN2O2 B2913475 rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate hydrochloride CAS No. 2503155-22-2

rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate hydrochloride

Cat. No.: B2913475
CAS No.: 2503155-22-2
M. Wt: 276.81
InChI Key: PWUVZIIHTJHLFQ-KESDUTQTSA-N
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Description

rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[222]octan-2-yl]carbamate hydrochloride is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique bicyclic structure, which includes an aminobicyclo[222]octane moiety

Scientific Research Applications

rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.2]octane core is synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the amino group: The amino group is introduced via a reductive amination reaction.

    Carbamate formation: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base.

    Hydrochloride formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various alkyl or aryl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octan-2-yl]carbamate
  • tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate

Uniqueness

rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.2]octan-2-yl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-8-4-5-9(11)10(14)6-8;/h8-11H,4-7,14H2,1-3H3,(H,15,16);1H/t8-,9+,10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUVZIIHTJHLFQ-KESDUTQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1C(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1[C@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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